1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring and a methylmethanamine group.
Preparation Methods
The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. A common method includes the use of acyl chlorides, esters, aldehydes, or cyclic anhydrides in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique cyclopropyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYMIZJTYJBFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649250 |
Source
|
Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036471-29-0 |
Source
|
Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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